1-Butanol, 3,3-dimethyl-, carbamate
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Overview
Description
1-Butanol, 3,3-dimethyl-, carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 3,3-dimethyl-, carbamate can be achieved through several methods. One common method involves the reaction of 3,3-dimethyl-1-butanol with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as an acylation agent. This eco-friendly approach allows for the mechanochemical preparation of carbamates under mild conditions without the need for solvents .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the production yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 3,3-dimethyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Butanol, 3,3-dimethyl-, carbamate has a wide range of applications in scientific research:
Industry: It is used in the production of pharmaceuticals, agro
Properties
CAS No. |
3124-38-7 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3,3-dimethylbutyl carbamate |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5-10-6(8)9/h4-5H2,1-3H3,(H2,8,9) |
InChI Key |
DOBPAXBDQAYQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(=O)N |
Origin of Product |
United States |
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